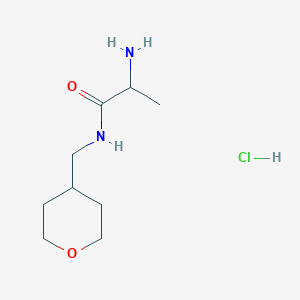
2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride
描述
2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride, with the CAS number 1236261-42-9, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 222.71 g/mol
- CAS Number : 1236261-42-9
Anticonvulsant Activity
Research has indicated that compounds structurally similar to this compound may exhibit anticonvulsant properties. For instance, certain thiazole derivatives have shown significant anticonvulsant activity in animal models, suggesting that modifications in the molecular structure could enhance efficacy against seizures .
Antitumor Activity
The compound's potential antitumor activity is notable. A study on thiazole-bearing molecules revealed that similar compounds could inhibit cell proliferation in various cancer cell lines, with IC values indicating effective cytotoxicity . The presence of specific functional groups was crucial for enhancing this activity, underscoring the importance of structural modifications.
Antimicrobial Properties
Preliminary investigations into the antimicrobial properties of related compounds suggest that they may possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The SAR studies have identified electron-withdrawing groups as essential for improving antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications in the molecular structure significantly influence biological activity. For example:
- Hydrophobic Interactions : Compounds with hydrophobic moieties tend to exhibit increased binding affinity to target proteins, enhancing their pharmacological effects.
- Functional Groups : The presence of amino and carboxylic acid groups has been linked to improved biological activity, particularly in anticancer and antimicrobial applications .
Study 1: Anticonvulsant Activity Assessment
A recent study evaluated the anticonvulsant effects of various analogues of this compound. The results demonstrated that certain structural modifications led to a significant reduction in seizure duration and frequency in rodent models. The most active compound exhibited an ED value significantly lower than that of traditional anticonvulsants .
Study 2: Antitumor Efficacy
In vitro studies on cancer cell lines (e.g., A431 and HT29) showed that selected analogues of the compound inhibited cell growth effectively. The IC values ranged from 1.61 µg/mL to 23.30 µg/mL, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin . Molecular dynamics simulations suggested that these compounds interact with target proteins primarily through hydrophobic contacts.
属性
IUPAC Name |
2-amino-N-(oxan-4-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7(10)9(12)11-6-8-2-4-13-5-3-8;/h7-8H,2-6,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQHTBNWONYHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















